![molecular formula C9H9ClOS B14051489 1-(2-Chloro-3-mercaptophenyl)propan-2-one](/img/structure/B14051489.png)
1-(2-Chloro-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-mercaptophenyl)propan-2-one typically involves the reaction of 2-chloro-3-mercaptophenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-chloro-3-mercaptophenyl acetic acid, which is then subjected to a series of reactions including chlorination and ketonization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-mercaptophenyl)propan-2-one
- 1-(2-Chloro-3-hydroxyphenyl)propan-2-one
- 1-(2-Chloro-3-methylphenyl)propan-2-one
Uniqueness
1-(2-Chloro-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications .
Biological Activity
1-(2-Chloro-3-mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a chloro group and a mercapto group. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on recent research findings.
Chemical Characteristics
- Molecular Formula : C10H10ClOS
- Molecular Weight : 228.74 g/mol
- IUPAC Name : this compound
The presence of the mercapto group is crucial as it can form disulfide bonds with thiol-containing biomolecules, influencing various biochemical pathways.
Biological Activities
This compound has exhibited several biological activities, including:
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibacterial therapies.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 45 µg/mL |
K. pneumoniae | 30 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have reported IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating its potential to inhibit cancer cell proliferation.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast) | 14 |
HepG2 (Liver) | 12 |
PC3 (Prostate) | 9 |
HCT-116 (Colon) | 10 |
These findings suggest that the compound may target specific molecular pathways involved in cancer progression, such as those regulating cell cycle and apoptosis.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The chloro group participates in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.
- The mercapto group can interact with thiol groups in proteins, potentially modulating enzyme activity and influencing signaling pathways related to cell survival and proliferation.
Case Studies
- A study conducted by Roxana et al. demonstrated that derivatives of thiourea, structurally related to this compound, showed promising results against various cancer cell lines. The research highlighted the importance of the mercapto group in enhancing cytotoxicity and inhibiting tumor growth .
- Another investigation focused on the antimicrobial efficacy of similar compounds revealed that structural modifications could significantly impact their activity profiles. This suggests that optimizing the functional groups in compounds like this compound could lead to more effective therapeutic agents.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
InChI Key |
ZRFBNGJGGQJXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.